ethyl {2-[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate
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Overview
Description
The compound appears to contain a benzimidazole group, a pyrrolidine ring, and a fluorophenyl group . Benzimidazole is a type of organic compound that’s part of many pharmaceuticals and has diverse biological activities. Pyrrolidine is a saturated five-membered ring with one nitrogen atom, which is a common motif in many natural products and pharmaceuticals . The fluorophenyl group is a phenyl ring with a fluorine substitution, which can influence the compound’s reactivity and biological activity.
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. The presence of the benzimidazole group, the pyrrolidine ring, and the fluorophenyl group could all influence how this compound reacts with other substances .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atom could affect the compound’s reactivity, polarity, and interactions with other molecules .Scientific Research Applications
Anticancer Research
This compound has shown promise in anticancer research . Benzofuran derivatives, which are structurally related to this compound, have been studied for their cytotoxicity against cancer cell lines . The related compound ethyl 2-(4-fluorophenyl)-5-hydroxy-6-nitrobenzofuran-3-carboxylate demonstrated significant anticancer activity, suggesting that CCG-148441 could be explored for similar biological activities.
Drug Design and Synthesis
In the realm of drug design and synthesis , compounds like CCG-148441, which contain benzimidazole and fluorophenyl groups, are valuable. They can act as triple-acting PPARα, -γ, and -δ agonists , which are targets for treating metabolic disorders . This indicates potential applications in developing new therapeutic agents.
Antitubercular Activity
Indole derivatives, which share a common structural motif with CCG-148441, have been investigated for their antitubercular activity . This suggests that CCG-148441 could be a candidate for developing new treatments against tuberculosis.
Safety and Hazards
Future Directions
The future directions for research on this compound would likely depend on its biological activity and potential applications. It could be of interest in the development of new pharmaceuticals or materials, given the presence of the benzimidazole group, the pyrrolidine ring, and the fluorophenyl group .
Mechanism of Action
Target of Action
It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to the benzodiazole nucleus in the compound, have been found to bind with high affinity to multiple receptors . These receptors could potentially be the targets of the compound.
Mode of Action
Compounds with similar structures have been found to interact with their targets in a variety of ways, leading to a range of biological activities such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives, which share structural similarities with this compound, have been found to affect a wide range of biochemical pathways due to their broad-spectrum biological activities .
Result of Action
Based on the wide range of biological activities exhibited by similar compounds, it can be inferred that this compound could potentially have diverse molecular and cellular effects .
properties
IUPAC Name |
ethyl 2-[2-[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]benzimidazol-1-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O3/c1-2-28-20(27)13-25-18-10-6-4-8-16(18)23-21(25)14-11-19(26)24(12-14)17-9-5-3-7-15(17)22/h3-10,14H,2,11-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWOEMVKTCWQBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl {2-[1-(2-fluorophenyl)-5-oxopyrrolidin-3-yl]-1H-benzimidazol-1-yl}acetate |
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